molecular formula C14H20N4O7S2 B032331 Netobimin CAS No. 88255-01-0

Netobimin

Cat. No.: B032331
CAS No.: 88255-01-0
M. Wt: 420.5 g/mol
InChI Key: WCBVUETZRWGIJQ-UHFFFAOYSA-N
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Description

Netobimin (2-{3-methoxycarbonyl-2-[2-nitro-5-(propylthio)phenyl]guanidino}ethanesulphonic acid) is a veterinary anthelmintic belonging to the pro-benzimidazole class. As a prodrug, it undergoes biotransformation in the host’s gastrointestinal tract and liver into its active metabolites: albendazole (ABZ) and albendazole sulfoxide (ricobendazole) . This compound exhibits broad-spectrum activity against gastrointestinal nematodes (e.g., Haemonchus, Ostertagia) at 7.5 mg/kg and adult liver flukes (e.g., Fasciola hepatica, Dicrocoelium dendriticum) at elevated doses (15–20 mg/kg) . Its efficacy is attributed to the metabolites’ ability to disrupt microtubule polymerization in parasites, leading to energy depletion and death .

This compound’s pharmacokinetics vary by administration route. Subcutaneous (s.c.) injection in calves achieves peak plasma concentrations (Cmax) of 2.20 ± 1.03 μg/mL (triethanolamine formulation) versus 1.37 ± 0.59 μg/mL (double-charged formulation) . Intraruminal (i.r.) administration in sheep yields higher systemic exposure to albendazole sulfoxide, correlating with enhanced anthelmintic activity . Stability studies reveal that this compound degrades under alkaline conditions, forming a product lacking the carbamate C=O band (confirmed via IR and MS spectroscopy) . Analytical methods, including HPLC and TLC, validate its quantification in pharmaceutical formulations with mean recoveries of 99.3–99.7% .

Chemical Reactions Analysis

Metabolic Reduction to Active Metabolites

Netobimin undergoes enzymatic reduction in ruminants to form albendazole, its pharmacologically active metabolite. This biotransformation involves:

  • Reductive cleavage of the nitrile group (-C≡N) to a thiol group (-SH) in the gastrointestinal tract .
  • Sequential conversion via sulfoxide intermediates, mediated by hepatic microsomal enzymes .

Key metabolic pathway :This compoundreductionenzymaticAlbendazole sulfoxideAlbendazole sulfone\text{this compound}\xrightarrow[\text{reduction}]{\text{enzymatic}}\text{Albendazole sulfoxide}\rightarrow \text{Albendazole sulfone}This activation pathway enhances its antiparasitic efficacy by 12–18× compared to the parent compound .

Oxidative Degradation Pathways

This compound exhibits instability under oxidative conditions:

ConditionReaction TypeDegradation ProductAnalytical Confirmation
Exposure to strong oxidizersOxidationSulfoxide derivativesIR spectroscopy
Acidic environments (pH < 4)HydrolysisDesnitro-netobiminHPLC (RT shift from 2.9 to 5.3)
Photodegradation (UV light)Radical formationUnidentified polar metabolitesTLC (chloroform:methanol 9:1)

Notably, oxidative stress accelerates deamination and thioether bond cleavage, reducing therapeutic efficacy .

Solid-State Reactivity

In pharmaceutical formulations, this compound demonstrates:

  • Moisture-induced hydrolysis : Water absorption (>5% w/w) increases molecular mobility, facilitating degradation at 25°C .
  • Excipient interactions :
    • Maillard reaction with reducing sugars (e.g., lactose), forming brownish condensation products .
    • Transacylation with polyvinylpyrrolidone, altering dissolution kinetics .

Stability guidelines :

  • Store below 25°C in airtight containers with desiccants .
  • Avoid excipients containing primary amines or carbonyl groups .

Environmental Degradation

This compound degrades in soil and water via:

  • Microbial biotransformation : Aspergillus spp. catalyze nitro-group reduction and ester hydrolysis, yielding 4-hydroxy metabolites .
  • Photocatalysis : TiO₂-mediated oxidation under sunlight produces non-toxic carboxylic acids (t₁/₂ = 2.7 hrs) .

Analytical Methods for Reaction Monitoring

TechniqueApplicationSensitivityReference
HPLC-DADQuantification of albendazole metabolitesLOD: 0.1 µg/mL
IR spectroscopyStructural elucidation of sulfoxidesPeak shift at 1,050 cm⁻¹
TLC (chloroform:methanol)Screening hydrolysis productsRf = 0.42–0.78

Hazardous Reactions

  • Combustion : Emits toxic fumes (NOₓ, SOₓ) above 300°C .
  • Incompatibilities : Avoid contact with strong bases (e.g., NaOH) or peroxides, which induce violent decomposition .

Scientific Research Applications

Anthelmintic Efficacy

Netobimin is primarily recognized for its role as an anthelmintic agent. It is effective against a range of gastrointestinal parasites in various animal species, particularly in livestock and equines.

Veterinary Applications

  • Target Species : this compound is used in sheep, cattle, and horses to combat infections caused by nematodes and trematodes.
  • Field Studies : Research conducted on sheep naturally infected with Dicrocoelium dendriticum demonstrated the efficacy of this compound suspensions (5% and 15%) in reducing parasite loads significantly. The study showed that both formulations were effective, with the 15% suspension providing superior results .
Formulation Efficacy (%) Observation
5% Suspension85%Effective against D. dendriticum
15% Suspension95%Higher efficacy observed
  • Resistance Management : With increasing resistance to traditional anthelmintics, this compound presents a viable alternative due to its unique mechanism of action and effectiveness against resistant strains .

Analytical Methods for Detection

The determination of this compound levels in biological samples and pharmaceutical formulations is crucial for ensuring therapeutic efficacy and safety. Various chromatographic techniques have been developed for this purpose.

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) : This method has been validated for its sensitivity and accuracy in quantifying this compound in the presence of degradation products. The HPLC method allows for the simultaneous determination of this compound concentrations ranging from 0.5 to 5 μg/band with high recovery rates (99.7 ± 0.7%) .
  • Thin-Layer Chromatography (TLC) : TLC has also been utilized effectively due to its cost-effectiveness and ability to analyze multiple samples simultaneously .
Method Sensitivity Recovery Rate (%)
HPLCHigh99.7 ± 0.7
TLCModerateVariable

Case Studies

Several case studies illustrate the practical applications of this compound in veterinary practice.

Equine Studies

A study assessing the prevalence of cyathostomins (small strongyles) in horses indicated that regular treatment with this compound could help manage these infections effectively while minimizing the risk of developing resistance .

Comparative Studies with Other Anthelmintics

Comparative studies between this compound and other anthelmintics like albendazole showed that this compound had a broader spectrum of activity against resistant strains, making it a preferred choice in regions facing high levels of drug resistance among parasites .

Comparison with Similar Compounds

Netobimin is compared to structurally and functionally related compounds: albendazole , febantel , and thiophanate-methyl . Key differences in metabolism, pharmacokinetics, and clinical applications are summarized below.

This compound vs. Albendazole

Parameter This compound Albendazole
Chemical Class Pro-benzimidazole (prodrug) Benzimidazole (active compound)
Active Metabolites Albendazole, Albendazole sulfoxide Albendazole sulfoxide
Water Solubility Higher (improved bioavailability) Lower
Dosage (Nematodes) 7.5 mg/kg 10–15 mg/kg
Spectrum Nematodes, flukes Nematodes, cestodes, flukes
Efficacy Index (EI) Cattle: EI1 = 0–30%, EI2 = 90.7% Sheep: EI1 = 0–50%, EI2 = 90.7%
  • Pharmacokinetics : this compound’s prodrug design enhances absorption, while albendazole requires higher doses due to poor solubility .
  • Efficacy : Both show comparable efficacy against Fasciola hepatica, but this compound achieves higher EI2 values in cattle .
  • Metabolism : this compound’s conversion to albendazole sulfoxide is route-dependent, with i.r. administration yielding 3.86 ± 1.04 μg·h/mL AUC in calves .

This compound vs. Febantel

Parameter This compound Febantel
Active Metabolites Albendazole, Albendazole sulfoxide Fenbendazole, Oxfendazole
Dosage 7.5–20 mg/kg 5.6–7.5 mg/kg
Spectrum Nematodes, flukes Nematodes, cestodes
Solubility Higher Moderate
  • Activity : Febantel’s metabolites (fenbendazole, oxfendazole) target nematodes and tapeworms but lack flukicidal activity .
  • Bioavailability : this compound’s superior solubility results in faster absorption (Tmax = 0.75–0.81 hours in calves) compared to febantel .

This compound vs. Thiophanate-Methyl

Parameter This compound Thiophanate-Methyl
Application Anthelmintic (veterinary) Fungicide (agricultural)
Active Metabolite Albendazole Carbendazim
Spectrum Nematodes, flukes Fungi, oomycetes
  • Safety : this compound exhibits minimal toxicity in livestock, whereas thiophanate-methyl has environmental residue concerns .

Research Findings and Clinical Implications

  • Species-Specific Efficacy : this compound’s flukicidal efficacy is superior in cattle (EI2 = 90.7%) compared to sheep, likely due to metabolic differences .
  • Formulation Impact: Triethanolamine formulations yield higher Cmax than double-charged formulations (2.20 vs. 1.37 μg/mL), emphasizing the role of excipients .
  • Stability : this compound degrades under alkaline conditions (IR absorption loss at 1769 cm⁻¹), necessitating pH-controlled formulations .

Biological Activity

Netobimin is a benzimidazole anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in livestock. Its biological activity is characterized by its efficacy against various parasitic infections, particularly those caused by nematodes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the polymerization of tubulin, which is crucial for cell division in parasites. This action disrupts the formation of microtubules, leading to impaired cellular processes and ultimately causing the death of the parasite. The compound has shown a 250–400-fold greater inhibition of tubulin polymerization in parasites compared to mammalian cells, which contributes to its selective toxicity .

Case Studies

  • Efficacy in Sheep : A study assessed the impact of this compound on ewes infected with gastrointestinal nematodes (GIN). The treated group showed a significant reduction in fecal egg counts (FEC) compared to untreated controls, achieving a FEC reduction greater than 95%, indicating high susceptibility of the nematodes to this compound .
  • Lamb Trials : In trials involving parasite-free lambs infected with Haemonchus contortus, this compound demonstrated substantial efficacy. The results indicated that lambs treated with this compound had significantly lower FEC and improved weight gain compared to untreated lambs .
  • Dairy Sheep Production : In a field study across eight commercial dairy sheep farms, ewes treated with this compound produced 10.1% more milk than untreated ewes in low infection flocks, showcasing its positive impact on production parameters .

Biotransformation and Pharmacokinetics

Research indicates that the ruminal microflora plays a critical role in the biotransformation of this compound. In an experiment using artificial rumens, it was found that ruminal bacteria could reduce this compound to albendazole, a more potent anthelmintic compound. This biotransformation not only enhances the bioavailability of the drug but also suggests that co-administration with feed could improve therapeutic outcomes .

Comparative Efficacy

A comparative analysis of this compound and other anthelmintics (e.g., albendazole and doramectin) reveals that while all these compounds are effective against nematodes, this compound has distinct advantages due to its unique metabolic pathways and lower resistance development among target parasites .

AnthelminticTarget NematodeEfficacy (%)Notes
This compoundHaemonchus contortus>95High efficacy in field conditions
AlbendazoleHaemonchus contortus85-90Resistance observed in some strains
DoramectinSyphacia muris90Effective but less specific

Safety and Resistance

The safety profile of this compound is favorable, with minimal adverse effects reported in treated animals at recommended dosages (7.5 mg/kg body weight) . Resistance development has been monitored through FEC reduction tests, confirming that no significant resistance was observed during the studies conducted across multiple farms.

Q & A

Basic Research Questions

Q. What pharmacokinetic parameters are critical for evaluating Netobimin's bioavailability in preclinical studies, and how are they determined experimentally?

Key parameters include maximum plasma concentration (Cmax) , time to Cmax (Tmax) , area under the plasma concentration-time curve (AUC) , and elimination half-life (t1/2) . These are measured via plasma sampling after administration, followed by liquid chromatography-mass spectrometry (LC-MS) or HPLC analysis. For example, in calf studies, Cmax and Tmax for this compound’s trisamine formulation were 2.20 ± 1.03 μg/mL (0.75 ± 0.19 h), while zwitterion formulations showed lower Cmax (1.37 ± 0.59 μg/mL) . Statistical methods like ANOVA and non-parametric tests (e.g., Wilcoxon rank sum) are used to compare formulations .

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

Stability-indicating chromatographic techniques, such as reverse-phase HPLC coupled with UV detection or mass spectrometry, are widely used. For instance, degradation products of this compound can be identified via molecular ion peaks (e.g., m/z 420 for intact this compound vs. m/z 362 for its degradation product) using MS spectra . Method validation should include linearity (regression equations), precision, and recovery rates, as demonstrated in pharmaceutical formulation analyses .

Q. How are acute toxicity and irritancy profiles of this compound assessed in compliance with OECD guidelines?

Acute oral toxicity (LD50 > 2,000 mg/kg in rats), skin corrosion (Draize test in rabbits showing mild irritation), and mutagenicity (AMES test negative for gene mutations) are evaluated. These studies require adherence to standardized protocols like OECD Test No. 423 and 404 .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between experimental phases, such as variations in Cmax and AUC for this compound metabolites?

Phase-related differences may arise from enzyme induction (e.g., liver microsomal enzymes) altering metabolite kinetics. For example, albendazole sulfone’s t1/2 increased significantly in zwitterion formulations (7.77 ± 4.72 h vs. 2.87 ± 0.61 h for trisamine), suggesting formulation-dependent metabolic pathways . Researchers should use crossover study designs (e.g., 4×4 Latin square) to control inter-individual variability and apply mixed-effects models to account for phase effects .

Q. What methodological considerations are essential for establishing bioequivalence between this compound formulations in veterinary applications?

Bioequivalence requires comparative assessment of AUC, Cmax, and Tmax using a crossover design. For instance, no significant differences were observed in AUC for this compound (7.59 ± 3.11 vs. 6.98 ± 1.60 μg·h/mL) between trisamine and zwitterion formulations, supporting bioequivalence despite differing Cmax values . Statistical power analysis and adherence to EMA/FDA guidelines for bioequivalence margins (typically 80–125% for AUC/Cmax) are critical .

Q. How can in vitro genotoxicity assays (e.g., Ames test, micronucleus) be optimized to assess this compound’s safety profile?

Use metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions. While this compound showed no mutagenicity in AMES tests , conflicting results from micronucleus assays (if observed) require dose-response analysis and comparison with positive controls (e.g., cyclophosphamide). Ensure compliance with OECD Test No. 471 and 487 .

Q. What strategies mitigate variability in metabolite quantification, such as albendazole sulfoxide/sulfone ratios, across pharmacokinetic studies?

Standardize sampling intervals (e.g., 0–24 h post-administration) and validate extraction protocols for metabolites. For example, albendazole sulfone’s AUC ratio varied between formulations (1.8 vs. 2.4), likely due to differential sulfoxidation rates. Use isotope-labeled internal standards in LC-MS to improve accuracy .

Q. Methodological Guidelines

  • Experimental Design : Use crossover studies with washout periods to minimize carryover effects. Include ≥4 replicates per group to ensure statistical robustness .
  • Data Analysis : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data (e.g., Tmax) and ANOVA for parametric variables (AUC, Cmax) .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including chromatographic conditions and statistical thresholds (e.g., P < 0.05) .

Properties

IUPAC Name

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBVUETZRWGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236925
Record name Netobimin
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88255-01-0
Record name Netobimin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netobimin [USAN:INN:BAN]
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Record name Netobimin
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Record name Netobimin
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
Netobimin
Methoxycarbonyl(trimethyl)azanium
Netobimin
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
Netobimin
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
Netobimin
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
Netobimin
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
Netobimin

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